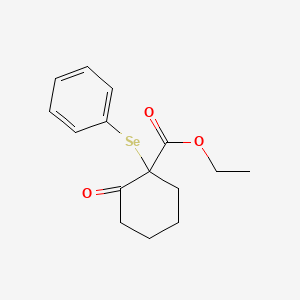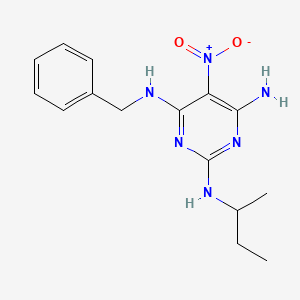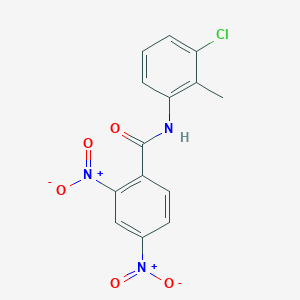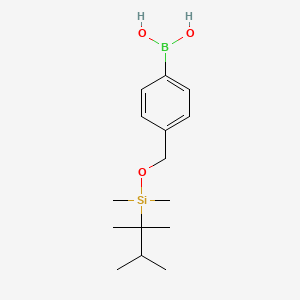
Ethyl 2-oxo-1-(phenylseleno)cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-oxo-1-(phenylseleno)cyclohexanecarboxylate is an organic compound that belongs to the class of selenoesters It is characterized by the presence of a phenylseleno group attached to a cyclohexane ring, which is further substituted with an ethyl ester and a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-1-(phenylseleno)cyclohexanecarboxylate typically involves the reaction of ethyl 2-oxocyclohexanecarboxylate with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the phenylseleno group. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-oxo-1-(phenylseleno)cyclohexanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form the corresponding selenoxide.
Reduction: The keto group can be reduced to form the corresponding alcohol.
Substitution: The phenylseleno group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding selenoxide.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted cyclohexanecarboxylates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-oxo-1-(phenylseleno)cyclohexanecarboxylate has several applications in scientific research:
Biology: Studied for its potential biological activity, including antioxidant and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of ethyl 2-oxo-1-(phenylseleno)cyclohexanecarboxylate involves the interaction of the phenylseleno group with molecular targets. The phenylseleno group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, the compound can interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Ethyl 2-oxo-1-(phenylseleno)cyclohexanecarboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxocyclohexanecarboxylate: Lacks the phenylseleno group, making it less reactive in redox reactions.
Phenylselenoacetic acid: Contains a phenylseleno group but lacks the cyclohexane ring and ethyl ester.
Selenocysteine: An amino acid containing selenium, but with a different structure and biological function.
Propriétés
Numéro CAS |
57205-10-4 |
|---|---|
Formule moléculaire |
C15H18O3Se |
Poids moléculaire |
325.27 g/mol |
Nom IUPAC |
ethyl 2-oxo-1-phenylselanylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H18O3Se/c1-2-18-14(17)15(11-7-6-10-13(15)16)19-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 |
Clé InChI |
ZNTGOXNUORCSFJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCCC1=O)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B14141555.png)


![N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide](/img/structure/B14141565.png)

![1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B14141573.png)
![N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide](/img/structure/B14141583.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B14141613.png)

![1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14141619.png)

